

A Spectroscopic Comparison of 2-Methyl-5-nitrobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzoic acid

Cat. No.: B021343

[Get Quote](#)

Abstract: This guide presents a detailed spectroscopic comparison of **2-Methyl-5-nitrobenzoic acid** with its key precursors, 2-methylbenzoic acid (o-toluic acid) and toluene. The synthesis of **2-Methyl-5-nitrobenzoic acid** is a critical process in the development of various pharmaceutical and chemical entities. Understanding the distinct spectroscopic signatures of the final product and its precursors is essential for reaction monitoring, quality control, and structural elucidation. This document provides comprehensive quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow of the synthesis process are also included to aid researchers and professionals in the field.

Comparative Spectroscopic Data

The following tables summarize the key spectral data for **2-Methyl-5-nitrobenzoic acid** and its precursors. These data highlight the characteristic spectroscopic changes that occur at each step of the synthesis.

Table 1: ^1H NMR Spectral Data (ppm)

Compound	Aromatic Protons (δ , ppm)	Methyl Protons (δ , ppm)	Carboxyl Proton (δ , ppm)	Solvent
Toluene	~7.1-7.3 (m, 5H)	~2.35 (s, 3H)	-	CDCl ₃
2-Methylbenzoic Acid	~7.2-8.1 (m, 4H)	~2.6 (s, 3H)	~11.0 (br s, 1H)	DMSO-d ₆
2-Methyl-5-nitrobenzoic Acid	8.93 (s, 1H), 8.31 (d, 1H), 7.49 (d, 1H)[1]	2.79 (s, 3H)[1]	-	CDCl ₃

Table 2: ¹³C NMR Spectral Data (ppm)

Compound	Aromatic Carbons (δ , ppm)	Methyl Carbon (δ , ppm)	Carboxyl Carbon (δ , ppm)	Solvent
Toluene	137.9, 129.1, 128.3, 125.4	21.3	-	CDCl ₃
2-Methylbenzoic Acid	140.9, 132.3, 131.1, 129.9, 127.8, 125.8	21.8	171.5	DMSO-d ₆
2-Methyl-5-nitrobenzoic Acid	148.1, 141.2, 132.5, 130.8, 126.4, 124.7	21.1	169.2	DMSO-d ₆

Table 3: Key IR Absorption Bands (cm⁻¹)

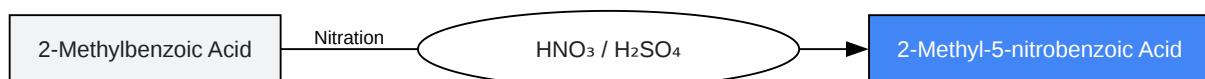

Compound	C-H (Aromatic)	C=C (Aromatic)	C=O (Carboxyl)	O-H (Carboxyl)	N-O (Nitro)
Toluene	3100-3000	1605, 1495	-	-	-
2-Methylbenzoic Acid	3100-3000	~1600	~1680	3200-2500 (broad)	-
2-Methyl-5-nitrobenzoic Acid	3100-3000	~1610	~1700	3200-2500 (broad)	~1530 (asym), ~1350 (sym)

Table 4: UV-Vis and Mass Spectrometry Data

Compound	λ_{max} (nm)	Solvent	Molecular Ion (m/z)
Toluene	262[2]	Cyclohexane	92.06
2-Methylbenzoic Acid	274	Ethanol	136.05
2-Methyl-5-nitrobenzoic Acid	275	-	181.04[3][4][5][6]

Synthesis Pathway

The synthesis of **2-Methyl-5-nitrobenzoic acid** from 2-methylbenzoic acid involves an electrophilic aromatic substitution reaction. The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The nitration of 2-methylbenzoic acid primarily yields the **2-methyl-5-nitrobenzoic acid** isomer due to the directing effects of the substituents on the aromatic ring.

[Click to download full resolution via product page](#)

Synthesis of **2-Methyl-5-nitrobenzoic Acid**.

Experimental Protocols

The data presented in this guide were obtained using standard analytical methodologies as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance-400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: ^1H NMR spectra were acquired with 8-16 scans, and ^{13}C NMR spectra were acquired with 1024-2048 scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer.[\[3\]](#)
- Sample Preparation: Solid samples were analyzed as KBr pellets. Liquid samples were analyzed as neat films between NaCl plates.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A Shimadzu UV-1800 spectrophotometer.
- Sample Preparation: Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) to a concentration of approximately 10^{-5} M.
- Data Acquisition: Spectra were recorded from 200 to 400 nm. The wavelength of maximum absorbance (λ_{max}) is reported.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer operating under electron ionization (EI) conditions at 70 eV.
- Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or gas chromatography (GC) inlet.
- Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300.
- Data Acquisition: The ion abundance was plotted against the m/z ratio to generate the mass spectrum.

Analysis of Spectroscopic Differences

The transformation of toluene to 2-methylbenzoic acid and subsequently to **2-methyl-5-nitrobenzoic acid** introduces significant changes in their respective spectra, providing clear markers for each stage of the synthesis.

- From Toluene to 2-Methylbenzoic Acid: The oxidation of the methyl group to a carboxylic acid is evident in the IR spectrum by the appearance of a strong carbonyl (C=O) absorption around 1680 cm^{-1} and a broad hydroxyl (O-H) stretch from $3200\text{-}2500\text{ cm}^{-1}$. In the ^1H NMR, a downfield signal for the acidic proton appears, and in the ^{13}C NMR, a new signal for the carboxyl carbon is observed around 171.5 ppm.
- From 2-Methylbenzoic Acid to **2-Methyl-5-nitrobenzoic Acid**: The introduction of the nitro group ($-\text{NO}_2$) causes notable changes.
 - ^1H NMR: The aromatic region becomes more complex and shifts downfield due to the strong electron-withdrawing nature of the nitro group.
 - IR Spectroscopy: The most direct evidence of successful nitration is the appearance of two strong absorption bands characteristic of the N-O stretching vibrations, typically around 1530 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric).
 - Mass Spectrometry: The molecular weight increases from 136.15 g/mol for 2-methylbenzoic acid to 181.15 g/mol for **2-methyl-5-nitrobenzoic acid**, which is clearly reflected in the molecular ion peak in their respective mass spectra.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-nitrobenzoic acid | 1975-52-6 [chemicalbook.com]
- 2. Spectrum [Toluene] | AAT Bioquest [aatbio.com]
- 3. 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]
- 6. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Methyl-5-nitrobenzoic Acid and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021343#spectroscopic-comparison-of-2-methyl-5-nitrobenzoic-acid-and-its-precursors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com